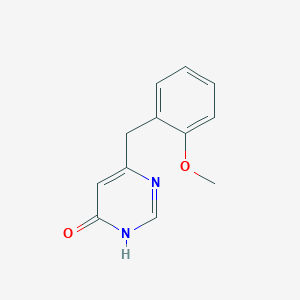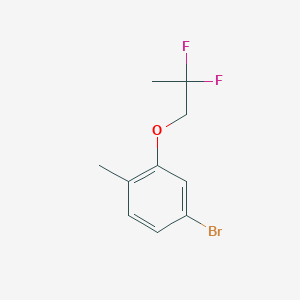
4-Bromo-2-(2,2-difluoropropoxy)-1-methylbenzene
Overview
Description
Molecular Structure Analysis
The molecular structure of a molecule includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 16 bonds, including 7 non-H bonds and 2 rotatable bonds . The 2D chemical structure image of the compound is also called a skeletal formula, which is the standard notation for organic molecules . The 3D chemical structure image of the compound is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .
Physical And Chemical Properties Analysis
The compound is a liquid with a refractive index of n20/D 1.497 and a density of 1.721 g/mL at 25 °C . The SMILES string for the compound is FC1(F)Oc2cccc(Br)c2O1 .
Scientific Research Applications
Synthetic Methodologies and Material Applications
Regioselective Bromination and Sulfur-functionalized Benzoquinones
Research demonstrates the versatility of bromobenzene derivatives in regioselective bromination reactions, leading to the synthesis of sulfur-containing quinone derivatives. These compounds are pivotal in the development of new materials and pharmaceuticals due to their unique chemical properties (Aitken et al., 2016).
Preparation of Di- and Tri-Ethynylbenzenes
The cleavage of bromobenzenes to produce ethynylbenzenes highlights a convenient method for synthesizing complex aromatic compounds, which are crucial intermediates in material science and organic electronics (Macbride & Wade, 1996).
Electrolyte Additives for Lithium-Ion Batteries
A study on 4-bromo-2-fluoromethoxybenzene as a bi-functional electrolyte additive reveals its potential to enhance the thermal stability and safety of lithium-ion batteries, demonstrating the critical role of bromobenzene derivatives in improving energy storage technologies (Zhang, 2014).
Functionalization of Glassy Carbon with Diazonium Salts
The chemical functionalization of glassy carbon electrodes using bromobenzene diazonium salts in ionic liquids illustrates the application of these compounds in modifying electrode surfaces for enhanced electrochemical performance, relevant in sensors and energy devices (Actis et al., 2008).
properties
IUPAC Name |
4-bromo-2-(2,2-difluoropropoxy)-1-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrF2O/c1-7-3-4-8(11)5-9(7)14-6-10(2,12)13/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMOYPEHOXMUBRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)OCC(C)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(2,2-difluoropropoxy)-1-methylbenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



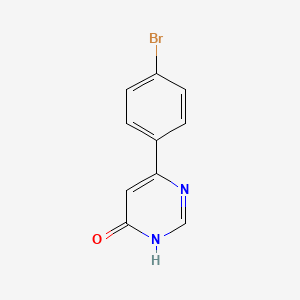

![5-(Methylthio)-3-(4-nitrophenyl)isothiazolo[4,5-d]pyrimidin-7-ol](/img/structure/B1486818.png)
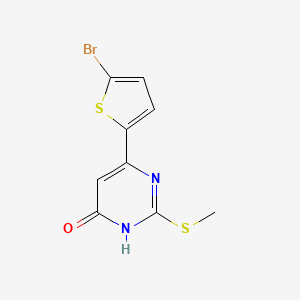


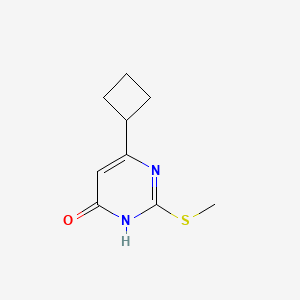
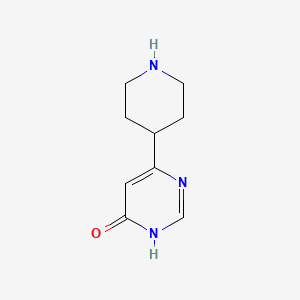
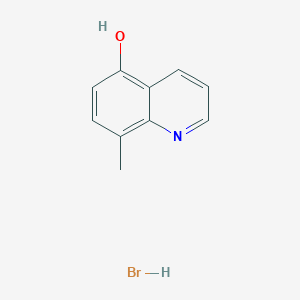


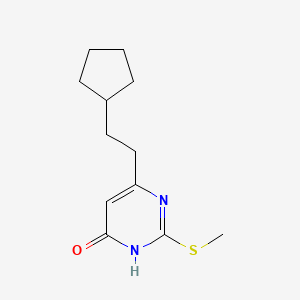
![6-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)pyrimidin-4-ol](/img/structure/B1486834.png)
